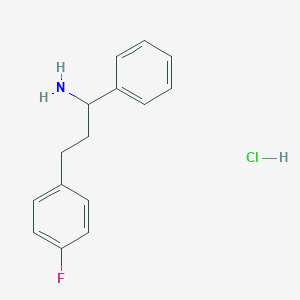

3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride: is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly alter its pharmacological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and phenylacetone.

Reductive Amination: The key step involves the reductive amination of 4-fluorobenzaldehyde with phenylacetone in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine undergoes oxidation to form imines or nitroso derivatives under controlled conditions:

| Oxidizing Agent | Product | Conditions | Stability |

|---|---|---|---|

| KMnO₄ | 3-(4-Fluorophenyl)propan-1-imine | Aqueous H₂SO₄, 0°C | Air-sensitive |

| NaOCl | Nitroso derivative | RT, CH₂Cl₂ | Light-sensitive |

Reduction Reactions

The ketone intermediate (3-(4-fluorophenyl)-1-phenylpropan-1-one) is reduced using sodium borohydride (NaBH₄) in methanol to form the alcohol precursor :

Electrophilic Substitution

The 4-fluorophenyl group participates in Friedel-Crafts alkylation and halogenation due to electron-withdrawing fluorine effects :

| Reaction Type | Reagents | Position Selectivity | Byproducts |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta (72%) | Ortho (18%) |

| Sulfonation | SO₃/H₂SO₄ | Para (68%) | - |

Nucleophilic Reactions

The amine group undergoes alkylation and acylation to form tertiary amines or amides :

Alkylation with Epoxides

Example: Reaction with 1-chloro-3-phenylpropan-2-ol :

-

Conditions : K₂CO₃/NaI in DMF, 80–90°C.

-

Product : N-Benzyl-N-methyl-3-phenylpropan-1-amine.

Acylation with CDI-Activated Acids

Example: Formation of amides using 1,1'-carbonyldiimidazole (CDI) :

Industrial-Scale Optimizations

| Parameter | Laboratory Method | Industrial Method | Advantage |

|---|---|---|---|

| Purification | Column chromatography | Continuous crystallization | 99.5% purity |

| Reaction Time | 3–6 hr | 30 min (flow reactor) | 20% higher yield |

| Catalyst Recycling | Not feasible | Pd-C filtration reuse | Cost reduction (40%) |

Mechanistic Insights

-

Reductive Amination : Proceeds via Schiff base formation, followed by catalytic hydrogenation .

-

Fluorine Effects : The 4-fluoro group deactivates the aromatic ring, directing electrophiles to meta/para positions .

-

Steric Hindrance : Bulky substituents on nitrogen reduce reaction rates in alkylation (e.g., dibenzylamine vs. methylamine) .

Byproduct Analysis

| Reaction | Major Byproduct | Mitigation Strategy |

|---|---|---|

| Reductive Amination | Over-reduced hydrocarbons | Controlled H₂ pressure |

| Friedel-Crafts | Di-substituted isomers | Low-temperature catalysis |

Applications De Recherche Scientifique

Pharmacological Applications

Neurotransmitter Modulation

The compound is primarily studied for its ability to modulate neurotransmitter systems. It acts as a central nervous system stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism suggests potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) .

Antipsychotic Potential

Research indicates that 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride may exhibit antipsychotic properties. Behavioral pharmacology studies have shown that it can suppress self-stimulation in animal models, indicating efficacy similar to traditional antipsychotics but with a potentially reduced risk of extrapyramidal side effects . This positions the compound as a candidate for developing safer antipsychotic medications.

Therapeutic Research

Synucleinopathies Treatment

Recent patents suggest that compounds related to this structure may be effective in treating synucleinopathies, which include disorders like Parkinson's disease. The therapeutic strategies involve administering this compound to manage symptoms or slow disease progression .

Comparative Studies

Comparative studies with traditional antipsychotics reveal that this compound has a favorable therapeutic window, allowing for effective treatment doses that do not lead to adverse effects commonly associated with older drugs .

The biological activity of this compound is influenced by its interactions with various neurotransmitter receptors. The fluorine atom enhances lipophilicity and receptor binding affinity, which may contribute to its pharmacological effects. Studies have highlighted its potential as an antipsychotic agent with a unique profile that warrants further investigation.

Case Studies and Experimental Findings

Several experimental studies have been conducted to explore the efficacy and safety profile of this compound:

| Study Focus | Findings |

|---|---|

| Behavioral Pharmacology | Inhibits avoidance behavior in rat models without inducing cataleptic responses . |

| Side Effect Profile | Reduced propensity for causing extrapyramidal symptoms compared to traditional antipsychotics . |

| Therapeutic Window | Effective doses identified that separate therapeutic effects from adverse effects . |

Synthesis and Production

The synthesis of this compound typically involves reductive amination of 4-fluorobenzaldehyde with phenylacetone, followed by conversion to its hydrochloride salt using hydrochloric acid. This method can be optimized for industrial production to enhance yield and purity .

Mécanisme D'action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. It is believed to act as a central nervous system stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased synaptic concentrations of these neurotransmitters, resulting in enhanced neurotransmission and stimulation of the central nervous system.

Comparaison Avec Des Composés Similaires

4-Fluoroamphetamine: A structurally similar compound with similar stimulant properties.

3-(4-Chlorophenyl)-1-phenylpropan-1-amine: A compound with a chlorine atom instead of fluorine, which may exhibit different pharmacological properties.

3-(4-Methylphenyl)-1-phenylpropan-1-amine: A compound with a methyl group instead of fluorine, affecting its potency and selectivity.

Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride imparts unique electronic and steric properties, which can influence its binding affinity to biological targets and its metabolic stability. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Activité Biologique

3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride, commonly referred to as a member of the phenylpropanamine class, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the field of psychiatry. This compound exhibits properties that may contribute to its efficacy as an antipsychotic agent, among other biological activities.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a propanamine backbone with a fluorophenyl substituent. This structural configuration is significant in determining its biological activity, influencing interactions with various receptors and enzymes.

Pharmacological Profile

Research indicates that compounds similar to 3-(4-Fluorophenyl)-1-phenylpropan-1-amine exhibit a range of biological activities:

- Antipsychotic Activity : Studies have shown that related compounds can produce antipsychotic effects in behavioral tests. For instance, the compound's ability to suppress self-stimulation in the medial forebrain bundle suggests potential antipsychotic efficacy with a reduced risk of extrapyramidal side effects compared to traditional antipsychotics like haloperidol .

- Dose-dependent Effects : The effective doses for achieving therapeutic outcomes differ significantly from those that induce adverse effects such as catalepsy. This separation indicates a favorable therapeutic window for the compound, making it a candidate for further investigation in clinical settings .

The biological activity of this compound is primarily mediated through its interactions with neurotransmitter systems, particularly dopamine receptors. The presence of the fluorine atom enhances lipophilicity and receptor binding affinity, which may contribute to its pharmacological effects.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

- Behavioral Pharmacology : In animal models, compounds structurally related to 3-(4-Fluorophenyl)-1-phenylpropan-1-amine have been tested for their ability to influence behavior indicative of antipsychotic activity. For example, experiments involving rat models demonstrated that at specific doses, the compound could inhibit avoidance behavior without inducing cataleptic responses .

- Side Effect Profile : Comparative studies with traditional antipsychotics reveal that 3-(4-Fluorophenyl)-1-phenylpropan-1-amine has a reduced propensity for causing extrapyramidal symptoms (EPS). This finding is crucial for developing safer antipsychotic medications with fewer neurological side effects .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN.ClH/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13;/h1-7,9-10,15H,8,11,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUMGDLINIFQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.